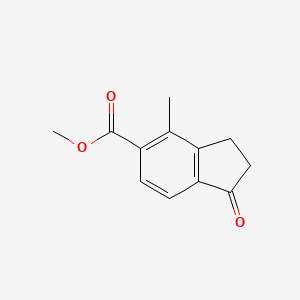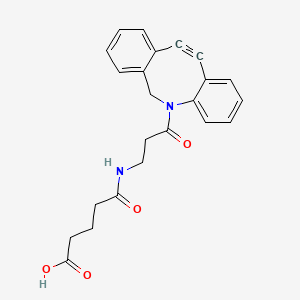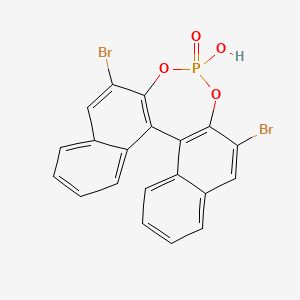
S-3,3'-dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate: is a chiral compound used primarily as a catalyst in various chemical reactions. It is known for its ability to facilitate enantioselective reactions, making it valuable in the synthesis of optically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate typically involves the bromination of 1,1’-bi-2-naphthol. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent naphthol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions produce various substituted naphthyl derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate is used as a chiral catalyst in asymmetric synthesis. It is particularly effective in enantioselective Mannich reactions, which are important for the synthesis of pharmaceuticals .
Biology and Medicine: The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules, including drugs and natural products. It is used in the development of new therapeutic agents with specific stereochemistry .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role as a catalyst in various chemical processes helps improve the efficiency and selectivity of industrial reactions .
Mécanisme D'action
The mechanism by which S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate exerts its effects involves its ability to act as a chiral Brønsted acid. It facilitates the formation of chiral intermediates in enantioselective reactions by providing a chiral environment that influences the reaction pathway. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of transition states in asymmetric synthesis .
Comparaison Avec Des Composés Similaires
- S-3,3’-dibromo-1,1’-bi-2-naphthol
- R-3,3’-dibromo-1,1’-bi-2-naphthol
- S-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
- R-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
Uniqueness: S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate is unique due to its specific chiral configuration and its ability to act as a highly effective chiral catalyst. Its bromine substituents enhance its reactivity and selectivity in various chemical reactions, making it a valuable tool in asymmetric synthesis .
Propriétés
IUPAC Name |
10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br2O4P/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)26-27(23,24)25-19(15)17/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIATNDCYBAJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)Br)OP(=O)(O3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
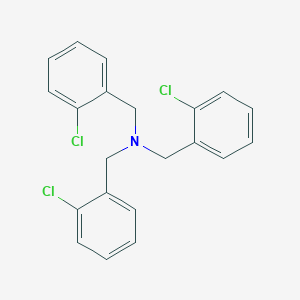
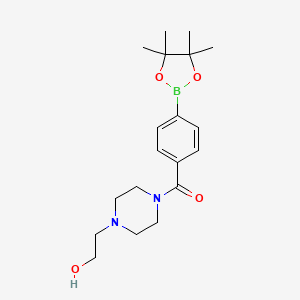
![1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one](/img/structure/B8212461.png)
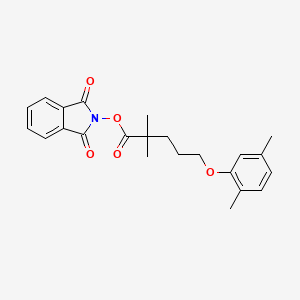
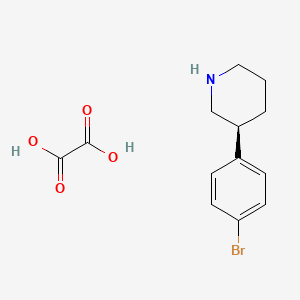
![2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate](/img/structure/B8212485.png)
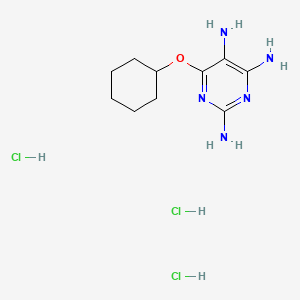
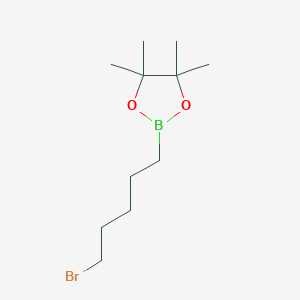
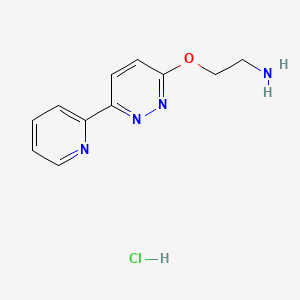
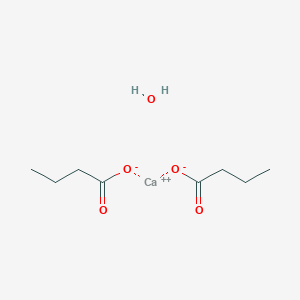
![9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B8212512.png)
![N-Phenyldibenzo[b,d]furan-4-amine](/img/structure/B8212519.png)
